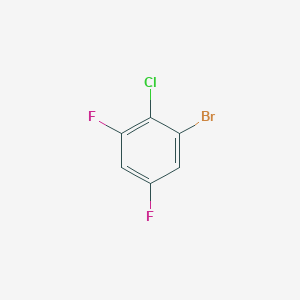

1-Bromo-2-chloro-3,5-difluorobenzene

Descripción

Propiedades

IUPAC Name |

1-bromo-2-chloro-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLNBNAPLADVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697607 | |

| Record name | 1-Bromo-2-chloro-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187929-82-4 | |

| Record name | 1-Bromo-2-chloro-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of Fluoroanilines Followed by Diazotization and Deamination

A classical approach to preparing halogenated fluorobenzenes involves:

- Step 1: Bromination of fluoroanilines (e.g., 2,4-difluoroaniline).

- Step 2: Diazotization of the resulting bromo-fluoroaniline with sodium nitrite (NaNO₂) in acidic conditions.

- Step 3: Deamination using hypophosphorous acid to replace the diazonium group with hydrogen or another halogen.

This method was reported by A. Roe and W.F. Little (1955) to yield 1-bromo-3,5-difluorobenzene with about 60% yield. However, this process is multi-step, involves expensive starting materials, and suffers from low overall yields, especially in the deamination step.

Photochemical Bromination of Difluorobenzenes

Photochemical bromination of m-difluorobenzene can produce bromodifluorobenzene isomers, including 1-bromo-3,5-difluorobenzene, but with low selectivity and yields (~19% for the target compound) alongside significant amounts of other brominated by-products. This method is less favored due to poor selectivity and formation of over-brominated side products.

Direct Diazotization and Sandmeyer Reaction from Difluoroanilines

A more recent and efficient method involves:

- Diazotization of 3,5-difluoroaniline with sodium nitrite and hydrobromic acid (HBr) at low temperatures (~10 °C).

- Subsequent Sandmeyer reaction using copper(I) bromide (CuBr) in HBr to replace the diazonium group with bromine.

This method achieves high yield (up to 83%) of 1-bromo-3,5-difluorobenzene and is considered superior due to fewer steps and better selectivity.

Specific Considerations for 1-Bromo-2-chloro-3,5-difluorobenzene

While direct data on this compound is sparse, preparation strategies can be inferred based on the above methods and the known chemistry of halogenated benzenes:

- Starting Materials: A suitable precursor would be 2-chloro-3,5-difluoroaniline or a related compound where the chlorine is already positioned ortho to the amino group.

- Halogenation Sequence: The bromine substitution can be introduced via diazotization and Sandmeyer reaction on the amino group, similar to the method used for 1-bromo-3,5-difluorobenzene.

- Regioselectivity Control: The presence of chlorine and fluorine substituents influences the electronic density of the aromatic ring, guiding substitution patterns and requiring careful control of reaction conditions.

Comparative Data Table of Preparation Methods for Related Compounds

| Preparation Method | Starting Material | Key Reagents & Conditions | Yield (%) | Selectivity & Notes |

|---|---|---|---|---|

| Bromination of 2,4-difluoroaniline + Diazotization + Deamination | 2,4-Difluoroaniline | NaNO₂, HBr, hypophosphorous acid, acidic medium | ~60 | Multi-step, moderate yield, expensive materials |

| Photochemical bromination of m-difluorobenzene | m-Difluorobenzene | UV light, Br₂ | 19 (target) + 10 (isomers) + 43 (overbrominated) | Low selectivity, complex mixtures |

| Diazotization and Sandmeyer reaction from 3,5-difluoroaniline | 3,5-Difluoroaniline | NaNO₂, HBr (48%), CuBr, low temp (~10 °C) | Up to 83 | High yield, fewer steps, steam distillation used |

Detailed Research Findings and Notes

- Diazotization Conditions: Optimal diazotization requires an equimolar amount of sodium nitrite and a 2.5 to 3-fold excess of 48% hydrobromic acid at low temperatures (~10 °C) to prevent side reactions.

- Sandmeyer Reaction: The diazonium salt is added gradually to a boiling mixture of CuBr in HBr, promoting substitution with bromine and simultaneous steam distillation of the product to drive the reaction forward.

- Purification: The organic phase is separated, washed, neutralized, dried over sodium sulfate, and distilled to obtain pure product.

- Economic Considerations: The direct diazotization and Sandmeyer method reduces waste of expensive starting materials and avoids complex macrocyclic additives used in other isomerization methods.

- Isomerization Attempts: Attempts to isomerize 1-bromo-2,4-difluorobenzene to the 3,5-isomer using alkali metal bases and macrocyclic compounds have been reported but are economically unfavorable due to low yields and expensive reagents.

Análisis De Reacciones Químicas

1-Bromo-2-chloro-3,5-difluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation to form corresponding benzoquinones or reduction to form benzene derivatives with fewer halogen atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds, which are valuable intermediates in pharmaceutical and material science.

Major Products Formed:

- Substituted benzenes with various functional groups depending on the nucleophile used in substitution reactions.

- Biaryl compounds in coupling reactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Building Block for Complex Molecules : 1-Bromo-2-chloro-3,5-difluorobenzene is extensively used as a precursor in organic synthesis. It serves as a building block for the development of pharmaceuticals and agrochemicals, facilitating the introduction of fluorine and bromine substituents into target molecules, which can enhance their biological activity and stability .

2. Biochemical Studies

- Enzyme Mechanism Investigation : The compound is utilized in studies exploring enzyme mechanisms. Its ability to form covalent bonds with nucleophilic sites on biomolecules makes it an effective probe in biochemical assays, particularly in understanding the interactions of cytochrome P450 enzymes with xenobiotics .

- Drug Development : As a precursor in drug synthesis, this compound is instrumental in creating potential drug candidates that target specific receptors or enzymes involved in various diseases .

Biochemical Analysis

1. Interaction with Biomolecules

- The halogen substituents on this compound significantly influence its reactivity. The electron-withdrawing effects of bromine and chlorine increase the susceptibility of the benzene ring to nucleophilic attacks, making it valuable for modifying biomolecules .

2. Mechanistic Studies

- The compound's unique substitution pattern allows researchers to conduct mechanistic studies on nucleophilic aromatic substitution reactions (SNAr), providing insights into reaction pathways and kinetics .

Industrial Applications

1. Specialty Chemicals Production

- In industry, this compound is employed in manufacturing specialty chemicals such as dyes, pigments, and polymers. Its reactivity enables the synthesis of materials with specific properties tailored for diverse applications .

2. Agrochemical Development

- The compound's role in synthesizing agrochemicals highlights its importance in agricultural science. It aids in creating herbicides and pesticides that are more effective due to the presence of halogen substituents that enhance their biological activity .

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can interact with cytochrome P450 enzymes to form covalent adducts that alter enzyme activity. These studies have implications for understanding drug metabolism and toxicity .

Case Study 2: Synthesis of Pharmaceutical Compounds

In a recent study, researchers utilized this compound as a key intermediate in the synthesis of novel anti-cancer agents. The incorporation of fluorine atoms was shown to enhance the compounds' potency against specific cancer cell lines .

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-chloro-3,5-difluorobenzene largely depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which make the benzene ring more susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity through covalent modification or non-covalent binding .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

1-Bromo-3,5-difluorobenzene

- Molecular Formula : C₆H₃BrF₂

- Key Differences :

- Lacks the chlorine substituent at position 2, reducing steric hindrance and altering electronic effects.

- Exhibits lower molecular weight (225.98 g/mol vs. 227.435 g/mol) and slightly lower density .

- Reactivity : Bromine at position 1 is more reactive in nucleophilic aromatic substitutions (e.g., with carbazole) due to reduced steric and electronic hindrance from the absence of chlorine .

- Applications : Widely used in organic electronics and energy storage materials, such as Li₂-DF-PDFSA derivatives ().

1-Bromo-2-chloro-3,5-dimethylbenzene

- Molecular Formula : C₈H₈BrCl

- Key Differences: Methyl groups (electron-donating) replace fluorine atoms (electron-withdrawing), significantly altering electronic properties. Steric Effects: Methyl groups increase steric hindrance, reducing reactivity in cross-coupling reactions compared to the fluorine-substituted analog . Boiling Point: Higher (~210–220°C estimated) due to increased molecular weight and nonpolar interactions .

1,3-Dibromo-2-chloro-5-fluorobenzene

- Molecular Formula : C₆H₂Br₂ClF

- Key Differences: Additional bromine atom at position 3 enhances molecular weight (308.28 g/mol) and density. Reactivity: Dual bromine atoms enable sequential cross-coupling reactions (e.g., Suzuki or Negishi), offering multi-functional reactivity compared to mono-brominated analogs . Applications: Used in agrochemicals and polymer additives where multi-halogenated intermediates are required.

1-Chloro-3,5-difluorobenzene

- Molecular Formula : C₆H₃ClF₂

- Key Differences :

Physicochemical and Reactivity Comparison Table

Actividad Biológica

1-Bromo-2-chloro-3,5-difluorobenzene is an organofluorine compound that has garnered attention for its biological activity and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

This compound acts primarily as a reagent in organic synthesis. Its halogen atoms enable it to participate in various biochemical reactions, particularly through interactions with enzymes and proteins. Notably, it can form covalent bonds with nucleophilic sites on biomolecules, modifying their structure and function. For example, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics, by forming covalent adducts that alter enzyme activity.

Cellular Effects

The compound influences several cellular processes, including:

- Signaling Pathways : It modulates cell signaling by interacting with receptor proteins on cell surfaces, leading to alterations in downstream signaling cascades.

- Gene Expression : The compound can bind to transcription factors or DNA, impacting the transcriptional activity of specific genes. This can lead to changes in cellular metabolism and the production of reactive oxygen species.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Signaling Modulation | Alters signaling pathways via receptor interaction |

| Gene Expression | Influences transcription factors and DNA binding |

| Metabolism | Modifies metabolic processes and reactive species production |

Molecular Mechanism

The biological effects of this compound are largely attributed to its ability to form covalent bonds with biomolecules. The bromine and chlorine atoms facilitate these interactions by targeting nucleophilic sites on proteins and enzymes. For instance, it can inhibit cytochrome P450 activity through covalent modification of the heme group, obstructing substrate binding and catalysis.

Temporal and Dosage Effects

In laboratory settings, the compound's effects can vary over time due to its stability and degradation under environmental conditions. Long-term exposure has been shown to induce persistent changes in cellular function, such as enzyme activity alterations and gene expression modifications. Additionally, dosage plays a critical role in its biological impact:

- Low Doses : Minimal effects observed on cellular function.

- High Doses : Potential for liver toxicity characterized by elevated liver enzymes and histopathological changes in animal models.

Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes. The oxidation process generates reactive intermediates that interact with cellular macromolecules, influencing metabolic flux and enzyme activity.

Scientific Research Applications

This compound is utilized across various scientific domains:

- Chemistry : Serves as a building block for synthesizing complex organic molecules.

- Biology : Employed in studying enzyme mechanisms and biochemical assays.

- Medicine : Acts as a precursor for developing drug candidates targeting specific receptors or enzymes.

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties compared to similar compounds such as:

| Compound Name | Unique Feature |

|---|---|

| 1-Bromo-2-chloro-4,5-difluorobenzene | Different substitution pattern affecting reactivity |

| 1-Bromo-3-chloro-2,4-difluorobenzene | Varying electronic properties |

| 1-Bromo-2,3-difluorobenzene | Distinct biological activity |

Q & A

Basic: What synthetic strategies are recommended for preparing 1-Bromo-2-chloro-3,5-difluorobenzene, and how can purity be validated?

Methodological Answer:

The synthesis typically involves sequential halogenation and fluorination of a benzene ring. A plausible route could start with fluorination of a dichlorobenzene precursor, followed by bromination under controlled conditions (e.g., using FeBr₃ as a catalyst). For purity validation, gas chromatography (GC) with flame ionization detection (>97.0% purity threshold) or high-performance liquid chromatography (HPLC) is recommended, as these methods are standard for halogenated aromatics . Ensure reaction intermediates are characterized via melting point analysis (e.g., mp 65°C–67°C for related bromo-dichlorobenzenes) to confirm regiochemical control .

Advanced: How can conflicting spectroscopic data (e.g., NMR or mass spectrometry) during characterization be resolved?

Methodological Answer:

Conflicts in NMR assignments often arise due to overlapping signals from adjacent halogens and fluorine atoms. Use deuterated analogs (e.g., 1-Bromo-2,6-difluorobenzene-d3) as internal standards to clarify splitting patterns . For mass spectrometry, high-resolution MS (HRMS) should resolve ambiguities in isotopic clusters caused by bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). Cross-reference with computed spectra using density functional theory (DFT) for electronic structure validation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Adhere to GHS safety codes:

- Prevention: Avoid ignition sources (P210) and ensure ventilation (P201) .

- Storage: Keep in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis .

- First Aid: Immediate decontamination with water for skin contact and medical consultation (P101/P301) .

Advanced: How can regioselective functionalization (e.g., Suzuki coupling) be achieved at specific positions of the benzene ring?

Methodological Answer:

The electron-withdrawing effects of chlorine and fluorine substituents direct electrophilic attacks to the para position relative to bromine. Use Pd-catalyzed cross-coupling under mild conditions (e.g., 60°C with SPhos ligand) to minimize dehalogenation. For meta-selective reactions, employ directing groups like esters or nitro moieties, as demonstrated in related dibromo-difluorobenzene derivatives . Monitor reaction progress via TLC with UV visualization for intermediates.

Basic: What storage conditions prevent decomposition of this compound?

Methodological Answer:

Store in chemically resistant containers (e.g., PTFE-lined caps) at –20°C in dark conditions to avoid light-induced degradation. Use molecular sieves (3Å) to absorb moisture, as hydrolysis of C-Br bonds can occur in humid environments . Regularly validate stability via GC-MS every 6 months .

Advanced: How to resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

Discrepancies often stem from varying reaction scales or solvent purity. Replicate conditions using anhydrous solvents (e.g., distilled THF over Na/benzophenone) and rigorously exclude oxygen via freeze-pump-thaw cycles. Employ design of experiments (DoE) to optimize temperature, catalyst loading, and stoichiometry. For example, yields for bromo-difluorophenylacetic acid derivatives improved from 70% to 92% after solvent optimization .

Basic: What analytical techniques confirm the absence of regioisomeric impurities?

Methodological Answer:

Use ¹⁹F NMR to distinguish fluorine environments, as shifts vary significantly with substitution patterns (e.g., –110 ppm for para-fluorine vs. –120 ppm for meta-fluorine). Pair with X-ray crystallography for unambiguous structural confirmation, especially when synthesizing deuterated or isotopically labeled analogs .

Advanced: How to mitigate competing side reactions during nucleophilic aromatic substitution (NAS)?

Methodological Answer:

Activate the ring by substituting fluorine with a stronger electron-withdrawing group (e.g., nitro) prior to NAS. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems. For example, substituting 4-Bromo-2,6-difluorobenzyl alcohol with amines achieved >90% selectivity under microwave irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.